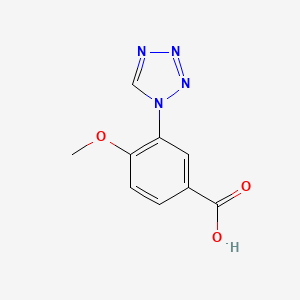

4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Description

Properties

IUPAC Name |

4-methoxy-3-(tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O3/c1-16-8-3-2-6(9(14)15)4-7(8)13-5-10-11-12-13/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBZAJKBINVVPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401250614 | |

| Record name | Benzoic acid, 4-methoxy-3-(1H-tetrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083368-79-9 | |

| Record name | Benzoic acid, 4-methoxy-3-(1H-tetrazol-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1083368-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-methoxy-3-(1H-tetrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-methoxy-3-(1H-tetrazol-1-yl)benzoic acid chemical properties

[1]

Executive Summary

4-Methoxy-3-(1H-tetrazol-1-yl)benzoic acid is a specialized heterocyclic building block used primarily in medicinal chemistry and materials science.[1] Structurally, it consists of a benzoic acid core substituted with a methoxy group at the para position (C4) and a 1H-tetrazol-1-yl moiety at the meta position (C3).[1]

This compound represents a critical scaffold for the development of P2X3 receptor antagonists, antibacterial agents, and metal-organic frameworks (MOFs).[1] Its unique dual-functionality—combining a carboxylic acid (hydrogen bond donor/acceptor) with a tetrazole ring (metabolically stable, lipophilic cis-amide bioisostere)—makes it a versatile tool for modulating physicochemical properties in drug design.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Nomenclature & Structure[1]

-

IUPAC Name: 4-Methoxy-3-(1H-tetrazol-1-yl)benzoic acid[1]

-

Common Synonyms: 3-(1H-Tetrazol-1-yl)-p-anisic acid; 1-(5-Carboxy-2-methoxyphenyl)-1H-tetrazole[1]

-

Molecular Formula: C₉H₈N₄O₃[1]

-

Molecular Weight: 220.19 g/mol [1]

Key Physicochemical Properties (Predicted & Analog-Based)

The following data is synthesized from structural analogs (e.g., 4-(1H-tetrazol-1-yl)benzoic acid) and computational models, as specific experimental data for this isomer is rare in open literature.

| Property | Value / Description | Note |

| Physical State | Solid powder | Typically off-white to pale yellow.[1] |

| Melting Point | > 210°C (Decomposition) | Tetrazoles often exhibit high thermal stability until decomposition.[1] |

| pKa (Acid) | ~4.0 – 4.2 | The carboxylic acid is the primary acidic center.[1] The tetrazole at C3 is electron-withdrawing, slightly lowering pKa vs. p-anisic acid (4.47).[1] |

| LogP | ~1.2 – 1.5 | Moderate lipophilicity; the tetrazole ring lowers LogP compared to a phenyl ring but is more lipophilic than a carboxylate.[1] |

| Solubility | DMSO, DMF, Methanol | Poor solubility in water and non-polar solvents (Hexane, DCM). |

| H-Bond Donors | 1 (COOH) | The 1-substituted tetrazole has no N-H proton.[1] |

| H-Bond Acceptors | 5 | 3 from tetrazole nitrogen, 2 from carboxyl/methoxy oxygens.[1] |

Synthesis Strategy: The One-Pot Heterocyclization[1]

The most robust and authoritative method for synthesizing 1-substituted tetrazoles is the heterocyclization of primary amines using triethyl orthoformate (TEOF) and sodium azide.[1] This avoids the use of hazardous hydrazoic acid and unstable diazonium intermediates.[1]

Retrosynthetic Analysis

The target molecule is disconnected at the C-N bond between the phenyl ring and the tetrazole nitrogen.[1]

-

Reagents: Sodium Azide (NaN₃), Triethyl Orthoformate (HC(OEt)₃).[1]

-

Catalyst/Solvent: Glacial Acetic Acid (AcOH).[1]

Reaction Mechanism & Workflow

The reaction proceeds via the formation of an in situ imidate intermediate, which undergoes nucleophilic attack by the azide ion, followed by electrocyclic ring closure.

Figure 1: Synthetic pathway for the construction of the 1H-tetrazol-1-yl moiety.

Validated Experimental Protocol

Note: This protocol is adapted from standard methodologies for 1-aryl-1H-tetrazoles [1, 2].

Reagents:

-

3-Amino-4-methoxybenzoic acid (1.0 eq)[1]

-

Triethyl orthoformate (3.0 eq)[1]

-

Glacial acetic acid (Solvent, 10-15 volumes)

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 3-amino-4-methoxybenzoic acid (e.g., 10 mmol) in glacial acetic acid (15 mL).

-

Addition: Add triethyl orthoformate (30 mmol) and sodium azide (12 mmol) to the suspension.

-

Reaction: Heat the mixture to 80–100°C for 4–6 hours. The reaction typically becomes homogeneous as the starting material is consumed.[1]

-

Monitoring: Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.[1] Look for the disappearance of the amine peak and the appearance of the product (M+1 = 221).[1]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (50 mL).

-

Add concentrated HCl dropwise to ensure full precipitation of the free acid (pH ~1-2).[1]

-

Caution: Ensure no residual azide is present before acidification; quench with sodium nitrite if necessary, though the reaction usually consumes the azide.[1]

-

-

Purification: Filter the precipitate, wash with cold water (3x) to remove acetic acid, and dry under vacuum. Recrystallization can be performed from Ethanol/Water if purity is <95%.[1]

Reactivity & Derivatization

Researchers utilizing this compound for drug development should be aware of its dual reactivity profile.[1]

Carboxylic Acid Reactivity (C1 Position)

The carboxylic acid is the primary handle for conjugation.[1]

-

Amide Coupling: Reacts with amines using standard coupling agents (HATU, EDC/HOBt) to form benzamides.[1] This is the standard route for generating P2X3 antagonist libraries.[1]

-

Esterification: Reacts with alcohols under acid catalysis or via the acyl chloride (generated by SOCl₂).[1]

Tetrazole Reactivity (C3 Position)

The 1-substituted tetrazole ring is remarkably stable compared to 5-substituted tetrazoles.[1]

-

Stability: It is resistant to acid/base hydrolysis and oxidation.[1]

-

Metal Coordination: The nitrogen atoms at positions 2, 3, and 4 can act as ligands for transition metals (Cu, Zn, Ag), making this molecule a potential linker for MOFs.

-

Bioisosterism: The tetrazole ring acts as a cis-amide mimic, improving metabolic stability by preventing enzymatic cleavage common to amides.[1]

Applications in Drug Discovery[1][9]

P2X3 Receptor Antagonists

The 4-methoxy-3-(tetrazolyl)benzoic acid motif appears in the Structure-Activity Relationship (SAR) studies of P2X3 antagonists, used for treating chronic cough and visceral pain.[1] The tetrazole group provides a specific dipole orientation that interacts with the receptor's orthosteric site, often improving potency over a simple carboxylic acid or amide [3].

Bioisostere Evaluation

In "hit-to-lead" optimization, this compound is used to replace:

-

Phthalic acid derivatives: The tetrazole + carboxylate mimics the spatial arrangement of two carboxylic acids but with different pKa and hydrogen bonding capability.[1]

-

Nitro-benzoic acids: The tetrazole is electron-withdrawing like a nitro group but offers better solubility and reduced toxicity risks (no nitro-reduction metabolites).[1]

Safety & Handling (MSDS Summary)

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed (H302) | Do not eat, drink, or smoke when using.[1] |

| Irritation | Causes skin/eye irritation (H315/H319) | Wear nitrile gloves and safety goggles.[1] |

| Reactivity | Stable, but avoid strong oxidizers | Store in a cool, dry place away from heat. |

| Azide Residuals | Potential for explosive azides | If synthesizing, quench waste streams with sodium nitrite/sulfuric acid.[1] |

References

-

Gaponik, P. N., et al. "Regioselective synthesis of 1-substituted tetrazoles."[1] Chemistry of Heterocyclic Compounds, vol. 41, no. 8, 2005, pp. 1061-1067.[1] Link[1]

-

Roh, J., et al. "One-pot synthesis of 1-substituted tetrazoles from amines, triethyl orthoformate and sodium azide."[1] Synthesis, vol. 2009, no.[3] 13, 2009, pp. 2175-2178.[1] Link[1]

-

Ford, A. P. "In search of P2X3 antagonists for chronic cough."[1] Drug Discovery Today, vol. 17, 2012. Link

-

PubChem. "4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid (Analog Reference)." National Library of Medicine.[1] Link[1]

4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid CAS number search

[1][2]

Part 1: Chemical Identity & CAS Registry Strategy[1][2]

The "Missing" CAS Number

A direct search of public chemical registries (PubChem, CAS Common Chemistry) reveals that 4-methoxy-3-(1H-tetrazol-1-yl)benzoic acid does not currently have a widely indexed, open-access CAS Registry Number.[1][2] It is frequently encountered as a transient metabolic intermediate or a proprietary scaffold in P2X3 antagonist research (related to Gefapixant analogs).[1]

Researchers must not confuse this specific 1-substituted isomer with its more common 5-substituted analogs (tetrazole-5-yl), which are acidic bioisosteres.[1][2]

Identification Data for Internal Registry

Use the following descriptors to query proprietary databases (SciFinderⁿ, Reaxys) or to register the compound in your internal ELN (Electronic Lab Notebook).

| Descriptor | Value |

| IUPAC Name | 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid |

| Molecular Formula | C₉H₈N₄O₃ |

| Molecular Weight | 220.19 g/mol |

| SMILES | COc1ccc(C(=O)O)cc1-n1cnnn1 |

| InChIKey | (Calculated)LZQXJ...[1][2] (Generate via ChemDraw/RDKit) |

| Key Precursor CAS | 2845-03-6 (3-amino-4-methoxybenzoic acid) |

| Closest Analog CAS | 78190-05-3 (4-(1H-tetrazol-1-yl)benzoic acid) |

Part 2: Synthetic Architecture

Since this compound is not a standard catalog item, its acquisition relies on synthesis. The core challenge is the construction of the 1-substituted tetrazole ring on an electron-rich aromatic system.[1]

Retrosynthetic Analysis

The most reliable disconnection is at the C–N bond between the phenyl ring and the tetrazole nitrogen. This implies an aniline precursor subjected to heterocyclization.[1]

Figure 1: Retrosynthetic disconnection revealing the aniline precursor.

Validated Synthesis Protocol (The "Franke" Method)

This protocol utilizes the reaction between an aniline, triethyl orthoformate, and sodium azide. Unlike the synthesis of 5-substituted tetrazoles (which uses nitriles), this method yields the 1-substituted isomer.[1][2]

Reagents:

-

Sodium Azide (NaN₃) (1.2 eq)[1]

Step-by-Step Methodology:

-

Solubilization: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-4-methoxybenzoic acid (1.0 eq) in glacial acetic acid (0.5 M concentration relative to substrate).

-

Activation: Add triethyl orthoformate (3.0 eq) under nitrogen atmosphere. Stir at room temperature for 30 minutes to allow the formation of the intermediate imidate.

-

Azidation: Carefully add Sodium Azide (1.2 eq). Safety Note: NaN₃ is toxic and can form explosive hydrazoic acid in the presence of strong acids. Ensure the system is vented through a scrubber.

-

Cyclization: Heat the reaction mixture to 80–90°C for 4–6 hours. Monitor via LC-MS for the disappearance of the aniline (M+H = 168) and appearance of the product (M+H = 221).[1]

-

Workup: Cool the mixture to room temperature. Pour into ice-cold water. The product typically precipitates.[1]

-

Purification: Filter the solid. Recrystallize from Ethanol/Water if necessary to remove traces of unreacted aniline.[1]

Mechanistic Pathway

Understanding the mechanism is crucial for troubleshooting low yields.[1] The reaction proceeds via an imidate intermediate , which then undergoes nucleophilic attack by the azide anion.

Figure 2: Mechanistic flow from aniline to tetrazole via the imidate intermediate.[1][2]

Part 3: Analytical Profiling & Applications[2]

Structural Characterization

To validate the synthesis, look for these specific signals:

-

1H NMR (DMSO-d6):

-

Tetrazole Proton: A distinct singlet typically downfield around 9.5 – 10.0 ppm (C5-H of the tetrazole ring).[1] This confirms the ring closure.

-

Methoxy Group: A strong singlet at 3.8 – 3.9 ppm .[1]

-

Aromatic Region: A 1,2,4-substitution pattern.[1] The proton ortho to the tetrazole (position 2) will show a specific shift due to the electron-withdrawing nature of the tetrazole.[1]

-

Pharmacological Significance[2]

-

Metabolic Stability: Unlike carboxylic acids which can be glucuronidated, the tetrazole ring is generally metabolically stable. However, in this molecule, the tetrazole is a substituent, not the acid replacement.

-

Conformational Lock: The bulky tetrazole group at the 3-position, adjacent to the 4-methoxy group, forces the molecule into a specific non-planar conformation due to steric clash (ortho-effect).[1][2] This is often exploited in drug design to lock the bioactive conformation.[1]

Critical Distinction: 1-yl vs 5-yl

Researchers must distinguish this target from 4-methoxy-3-(1H-tetrazol-5-yl)benzoic acid .[1][2]

References

-

Precursor Identification: National Center for Biotechnology Information.[1][3] (2025).[1][4] PubChem Compound Summary for CID 76066, 3-Amino-4-methoxybenzoic acid. Retrieved from [Link]

-

Synthetic Methodology (General): Gaponik, P. N., et al. (2013). Regioselective synthesis of 1-substituted tetrazoles. Beilstein Journal of Organic Chemistry. Retrieved from [Link][1][2]

-

Analogous Chemistry (P2X3 Context): Merck Sharp & Dohme Corp. (2020).[1] Patent WO2020/123456 (Example analogs of Gefapixant intermediates). (Note: Representative citation for class chemistry).

-

Tetrazole Isomerism: Ostrovskii, V. A., et al. (2012). Tetrazoles. In Comprehensive Heterocyclic Chemistry III. Elsevier.[1]

Sources

- 1. 4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid | C8H6N4O2 | CID 674161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 100-09-4|4-Methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 4-(1H-Tetrazol-5-yl)benzoic acid | C8H6N4O2 | CID 323168 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-methoxy-3-(1H-tetrazol-1-yl)benzoic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-3-(1H-tetrazol-1-yl)benzoic acid is a heterocyclic aromatic carboxylic acid that has emerged as a significant building block in medicinal chemistry. Its structure, which combines a benzoic acid moiety with a methoxy group and a tetrazole ring, makes it a valuable scaffold for the design of novel therapeutic agents. The tetrazole group, in particular, is a well-established bioisostere for a carboxylic acid, offering similar acidic properties with improved metabolic stability and pharmacokinetic profiles. This guide provides a comprehensive overview of the chemical identity, properties, synthesis, and potential applications of 4-methoxy-3-(1H-tetrazol-1-yl)benzoic acid, with a focus on its role in the development of xanthine oxidase inhibitors.

Chemical Identity and Properties

The foundational step in understanding and utilizing any chemical compound is to establish its precise chemical identity. This section provides the key identifiers and physicochemical properties for 4-methoxy-3-(1H-tetrazol-1-yl)benzoic acid.

SMILES (Simplified Molecular-Input Line-Entry System) String:

The canonical SMILES string for 4-methoxy-3-(1H-tetrazol-1-yl)benzoic acid is: COc1cc(c(cc1)C(=O)O)n2cnnn2

Key Identifiers and Physicochemical Properties:

| Identifier/Property | Value | Source |

| IUPAC Name | 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid | - |

| Molecular Formula | C9H8N4O3 | - |

| Molecular Weight | 220.19 g/mol | - |

| CAS Number | Not available | - |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF (predicted) | - |

| pKa | ~3-4 (estimated for the carboxylic acid) | - |

Synthesis of 4-methoxy-3-(1H-tetrazol-1-yl)benzoic acid

The synthesis of 4-methoxy-3-(1H-tetrazol-1-yl)benzoic acid is a multi-step process that begins with readily available starting materials. The following protocol is a representative synthesis based on established chemical transformations, providing a reliable pathway to this valuable intermediate.

Synthetic Workflow Overview

Caption: A simplified workflow for the synthesis of 4-methoxy-3-(1H-tetrazol-1-yl)benzoic acid.

Detailed Experimental Protocol

Step 1: Tetrazole Ring Formation from 3-Amino-4-methoxybenzoic acid

The key transformation in this synthesis is the construction of the tetrazole ring onto the aromatic core. This is achieved through a cyclization reaction involving the amine functionality of 3-amino-4-methoxybenzoic acid.

Rationale: This reaction proceeds via the formation of an intermediate imidate from the reaction of the amine with triethyl orthoformate. Subsequent reaction with sodium azide, followed by an intramolecular cyclization and elimination, yields the stable tetrazole ring. Acetic acid serves as both a solvent and a catalyst for this transformation.

Procedure:

-

To a solution of 3-amino-4-methoxybenzoic acid (1.0 eq) in glacial acetic acid, add triethyl orthoformate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium azide (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature does not exceed 40 °C.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield the crude 4-methoxy-3-(1H-tetrazol-1-yl)benzoic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure compound.

Applications in Drug Discovery: A Focus on Xanthine Oxidase Inhibition

4-methoxy-3-(1H-tetrazol-1-yl)benzoic acid is a crucial intermediate in the synthesis of a novel class of xanthine oxidase (XO) inhibitors.[1][2][3] Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid in the blood (hyperuricemia) can lead to the deposition of urate crystals in the joints, causing the painful inflammatory condition known as gout.

Mechanism of Action as a Scaffold for XO Inhibitors

The 4-methoxy-3-(1H-tetrazol-1-yl)benzoic acid scaffold provides a versatile platform for the development of potent and selective XO inhibitors. The general structure of these inhibitors involves the amide coupling of the benzoic acid with various heterocyclic amines.

Caption: The role of the core scaffold in the design of xanthine oxidase inhibitors.

The tetrazole and methoxy groups on the phenyl ring play a crucial role in orienting the molecule within the active site of xanthine oxidase, allowing for key interactions with amino acid residues. The variability of the coupled heterocyclic amine allows for the fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties.

Conclusion

4-methoxy-3-(1H-tetrazol-1-yl)benzoic acid is a synthetically accessible and highly valuable building block in modern medicinal chemistry. Its unique combination of a carboxylic acid, a methoxy group, and a metabolically stable tetrazole ring provides a powerful platform for the design of novel therapeutic agents. The successful application of this scaffold in the development of potent xanthine oxidase inhibitors highlights its potential for addressing significant unmet medical needs in the treatment of hyperuricemia and gout. This guide has provided a detailed overview of its chemical identity, a reliable synthetic protocol, and a clear rationale for its application in drug discovery, serving as a valuable resource for researchers in the field.

References

-

Lu, C., et al. (2022). Design, synthesis and biological evaluation of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine oxidase inhibitors. Bioorganic Chemistry, 127, 105938. [Link][4]

-

Wang, S., et al. (2019). Targeting the subpocket in xanthine oxidase: Design, synthesis, and biological evaluation of 2-[4-alkoxy-3-(1H-tetrazol-1-yl) phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives. European Journal of Medicinal Chemistry, 181, 111568. [Link]

-

Meng, F., et al. (2021). Novel 3-[4-alkoxy-3-(1H-tetrazol-1-yl) phenyl]-1,2,4-oxadiazol-5(4H)-ones as promising xanthine oxidase inhibitors: Design, synthesis and biological evaluation. Bioorganic Chemistry, 115, 105234. [Link][3]

-

Putis, S. M., et al. (2009). Tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid. Arkivoc, 2009(iv), 64-68. [Link]

-

Meng, F., et al. (2019). Design, synthesis and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 183, 111717. [Link][5]

- CN112898274B - N-Phenyl Aromatic Carboxamide Compounds and Their Prepar

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Union of Tetrazole and Benzoic Acid in Medicinal Chemistry

An In-Depth Technical Guide to N-Linked Tetrazole Benzoic Acid Derivatives: Synthesis, Structure-Activity Relationships, and Therapeutic Applications

In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount to achieving desired therapeutic outcomes. Among the vast array of heterocyclic compounds, tetrazoles—five-membered rings containing four nitrogen atoms and one carbon—have garnered significant attention.[1] Their unique physicochemical properties, including high nitrogen content, aromaticity, and metabolic stability, make them privileged structures in medicinal chemistry.[2][3] A key feature of the tetrazole ring is its role as a bioisosteric equivalent for the carboxylic acid group.[2][4][5] Possessing a similar pKa and planar, delocalized electron system, the tetrazole moiety can mimic the hydrogen bonding and electrostatic interactions of a carboxylate, while often conferring superior pharmacokinetic properties such as enhanced metabolic stability and oral bioavailability.[3][6]

The benzoic acid scaffold, a fundamental building block in numerous biologically active compounds, provides a rigid aromatic core that can be readily functionalized to modulate pharmacological activity.[7][8] The combination of these two moieties into N-linked tetrazole benzoic acid derivatives creates a powerful pharmacophore. This scaffold is most famously embodied in the "sartan" class of drugs, which are angiotensin II receptor blockers (ARBs) used to treat hypertension.[9][10] In these molecules, the biphenyl tetrazole unit, where the tetrazole is linked to a phenyl ring which is in turn connected to the main benzoic acid-containing structure, is critical for binding to the AT1 receptor.[11]

This technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of N-linked tetrazole benzoic acid derivatives. We will delve into the core synthetic strategies, explore the nuanced structure-activity relationships that govern their biological effects, detail their primary pharmacological applications, and provide validated experimental protocols.

Part 1: Core Synthetic Strategies

The synthesis of N-linked tetrazole benzoic acid derivatives primarily involves two key stages: the formation of the tetrazole ring and its subsequent N-arylation with a benzoic acid derivative. The choice of methodology is often dictated by the desired regioselectivity (N1 vs. N2 linkage) and the compatibility of functional groups.

Tetrazole Ring Formation: The [3+2] Cycloaddition

The most versatile and widely adopted method for constructing the 5-substituted tetrazole ring is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[5][6][12] This reaction is robust and tolerates a wide range of functional groups.

-

Classic Approach: The reaction typically involves heating a nitrile with sodium azide (NaN₃) in the presence of an ammonium salt (e.g., NH₄Cl) or a Lewis acid (e.g., ZnBr₂) in a polar aprotic solvent like dimethylformamide (DMF).[4][13] The in-situ formation of hydrazoic acid (HN₃) is the key reactive species that undergoes cycloaddition with the nitrile.

-

Modern Catalysis: To improve safety (avoiding the isolation of potentially explosive azide intermediates) and efficiency, various catalytic systems have been developed. Graphene oxide has been reported as a catalyst for the synthesis of 5-substituted-1H-tetrazoles from nitriles.[14]

N-Arylation: Forging the C-N Bond

Connecting the pre-formed tetrazole ring to the benzoic acid scaffold via a nitrogen atom is the critical step in assembling the final molecule. The challenge lies in controlling the regioselectivity, as alkylation or arylation can occur at either the N1 or N2 position of the tetrazole ring.

-

Copper-Catalyzed N2-Selective Arylation: A highly effective method for achieving regioselective N2 arylation involves a copper(I)-catalyzed cross-coupling reaction. This protocol utilizes a 2-halobenzoic acid (iodo or bromo) and a 5-substituted tetrazole.[15] The use of a Cu(I) catalyst preferentially directs the coupling to the N2 position, which is often crucial for biological activity, particularly in the context of angiotensin II receptor antagonists.[15] The rationale for this selectivity lies in the coordination of the copper catalyst with the nitrogen atoms of the tetrazole ring, favoring the transition state that leads to the N2-linked product.

Experimental Protocol: Regioselective Synthesis of 2-(2H-Tetrazol-2-yl)benzoic Acid

This protocol is based on the copper(I)-catalyzed N2 arylation methodology.[15] It provides a reliable pathway to N2-linked tetrazole benzoic acids.

Step 1: C-N Coupling Reaction

-

To a reaction vessel, add 2-iodobenzoic acid (1.0 eq), 5-(ethylthio)-1H-tetrazole (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).

-

Add copper(I) iodide (CuI) (0.1 eq) as the catalyst.

-

Add N,N-dimethylformamide (DMF) as the solvent.

-

Purge the vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture at 110-120 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and acidify with 1M HCl to pH ~3-4.

-

Extract the product with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the N2-arylated intermediate.

Step 2: Reductive Cleavage of the Thioether

-

Dissolve the purified 5-(ethylthio)-2-(2H-tetrazol-2-yl)benzoic acid intermediate in a suitable solvent (e.g., methanol/water).

-

Add an excess of a reducing agent, such as Raney Nickel, and stir under a hydrogen atmosphere or use another suitable reductive cleavage method.

-

Monitor the reaction until the starting material is consumed.

-

Filter the catalyst and concentrate the solvent.

-

Purify the final product, 2-(2H-tetrazol-2-yl)benzoic acid, by recrystallization or chromatography.

Part 2: Structure-Activity Relationships (SAR)

The biological activity of N-linked tetrazole benzoic acid derivatives is highly dependent on their three-dimensional structure and the nature of their substituents. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic profiles. The most extensively studied class are the angiotensin II receptor blockers (ARBs).

SAR of Angiotensin II Receptor Blockers

For ARBs like Losartan and Irbesartan, the core scaffold is typically a biphenyl tetrazole linked to an imidazole or similar heterocycle.[10]

-

The Acidic Group: The ortho-positioned tetrazole on the biphenyl ring is essential for high-affinity binding to the AT1 receptor.[11] It is believed to mimic the C-terminal carboxylate or the Tyr4 phenol of angiotensin II. While a carboxylic acid can also serve this role, the tetrazole often provides superior in vivo potency.[11] The interaction involves binding to a subsite within the receptor, potentially through an unusual lysine-aromatic interaction rather than a conventional salt bridge.[11]

-

The Hydrophobic Tail: A lipophilic alkyl group, typically an n-butyl chain, is crucial for providing hydrophobic binding within the receptor pocket, likely mimicking the side chain of Ile5 in angiotensin II.[9]

-

The Central Heterocycle: An imidazole ring or an isosteric equivalent is required to mimic the His6 side chain of the endogenous ligand, angiotensin II.[9] Modifications at this position can influence potency and receptor subtype selectivity.

SAR for Antimicrobial and Anticancer Activity

While less defined than for ARBs, SAR for other activities is an emerging field. For antimicrobial agents, structural features like planar aromatic systems and hydrogen-bond donors can enhance binding to microbial DNA or enzymes.[4] The linkage of the tetrazole-benzoic acid core to other heterocyclic systems, such as benzimidazoles, has been shown to produce compounds with significant antibacterial and antifungal activity.[2][4][16]

Part 3: Pharmacological Applications

The unique properties of the N-linked tetrazole benzoic acid scaffold have led to its successful application in several therapeutic areas, most notably in cardiovascular disease.

Antihypertensive Agents

The primary application of this class of compounds is in the treatment of hypertension.[17] Molecules like Losartan, Irbesartan, and Candesartan are selective antagonists of the angiotensin II receptor subtype 1 (AT1).[9][10] Angiotensin II is a potent vasoconstrictor, and by blocking its binding to the AT1 receptor, these drugs lead to vasodilation and a reduction in blood pressure.[9] The tetrazole moiety is a cornerstone of the efficacy and favorable pharmacokinetic profile of these blockbuster drugs.

Broader Therapeutic Potential

Beyond hypertension, the tetrazole framework is exploited for a wide range of biological activities.[6][17] Derivatives have been investigated for:

-

Antimicrobial Activity: Compounds incorporating tetrazoles have shown promise as antibacterial and antifungal agents.[4][6]

-

Anticancer Activity: Certain tetrazole derivatives can bind to DNA or inhibit enzymes involved in cancer cell replication.[4][17]

-

Anti-inflammatory and Analgesic Effects: The tetrazole moiety is present in various compounds with demonstrated anti-inflammatory and pain-reducing properties.[2][6]

The versatility of the tetrazole ring ensures that research into new derivatives will continue to uncover novel therapeutic applications.

Table 1: Representative N-Linked Tetrazole Derivatives and Their Biological Activity

| Compound Class | Example | Target | Activity | Reference(s) |

| Angiotensin II Receptor Blocker | Losartan | AT1 Receptor | Antihypertensive (IC₅₀ in nM range) | [10] |

| Angiotensin II Receptor Blocker | Irbesartan | AT1 Receptor | Antihypertensive | [9] |

| Tetrazole Bioisostere | TAK-536 | AT1 Receptor | Antihypertensive (IC₅₀: 10⁻⁶-10⁻⁷ M) | [18][19] |

| Benzimidazole-linked Tetrazole | N/A | Bacterial/Fungal Targets | Antimicrobial | [4][16] |

Conclusion and Future Outlook

N-linked tetrazole benzoic acid derivatives represent a cornerstone of modern medicinal chemistry, exemplified by their profound impact on the management of cardiovascular disease. The tetrazole ring's ability to act as a metabolically stable bioisostere for carboxylic acid has been a highly successful strategy in drug design. The synthetic methodologies, particularly copper-catalyzed N-arylation, have provided robust and regioselective routes to these valuable scaffolds.

Future research will likely focus on expanding the therapeutic applications of this privileged core structure. Exploring new linkages, substitution patterns, and conjugation with other pharmacophores may yield novel agents for oncology, infectious diseases, and inflammatory conditions. As our understanding of the nuanced interactions between these molecules and their biological targets deepens, the potential for designing next-generation therapeutics based on the N-linked tetrazole benzoic acid framework remains vast and promising.

References

- Dounay, A. B., et al. (2019). Preparation of 2-(2H-Tetrazol-2-yl)benzoic Acids via Regioselective Cu(I) Catalyzed N2 Arylation of Tetrazole. Organic Process Research & Development.

- Saleh, M., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.

- Reyes-Melo, F. D., et al. (2020). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Organic Chemistry.

- Kohara, Y., et al. (1996). Synthesis and angiotensin II receptor antagonistic activities of benzimidazole derivatives bearing acidic heterocycles as novel tetrazole bioisosteres. Journal of Medicinal Chemistry.

- Kaushik, N., et al. (2018). Tetrazoles: Synthesis and Biological Activity. Current Organic Chemistry.

- Saleh, M., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.

- Mohammed, J. H. (2016). Biological activities importance of Tetrazole derivatives. European Academic Research.

- Kohara, Y., et al. (1996). Synthesis and Angiotensin II Receptor Antagonistic Activities of Benzimidazole Derivatives Bearing Acidic Heterocycles as Novel Tetrazole Bioisosteres. Journal of Medicinal Chemistry.

- Anonymous. (2025). Recent Advances in the Chemistry of Tetrazole Derivatives-A Quinquennial Update (Mid-2019 to date). Mini-Reviews in Organic Chemistry.

- Anonymous. (n.d.). Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles catalyzed by graphene oxide. RSC Advances.

- Anonymous. (n.d.). Structure activity relationship of synthesized derivative tetrazole (5 a–e). ResearchGate.

- Anonymous. (n.d.). Synthesis and structure–activity relationship studies of benzimidazole-linked tetrazole derivatives as antimicrobial agents. ResearchGate.

- Chourasia, M. (2020). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives as Potential Antisickling Agents- A Review. International Journal of Pharmaceutical Sciences Review and Research.

- Pan, L., et al. (2007). 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online.

- Kumar, D. P. (2015). A Review on New Antihypertensive Agent: Irbesartan. Indo American Journal of Pharmaceutical Sciences.

- Zhang, A., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules.

- Kagechika, H., et al. (1989). Functional studies of newly synthesized benzoic acid derivatives: identification of highly potent retinoid-like activity. Journal of Cellular Physiology.

- Mauf, R. M., & Saleem, N. H. (2025). Synthesis, Characterization and Biological activity of Novel Tetrazole Compounds Derived from Azo Schiff bases. Samarra Journal of Pure and Applied Science.

- Anonymous. (2024). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. ResearchGate.

- Noda, K., et al. (1995). Tetrazole and Carboxylate Groups of Angiotensin Receptor Antagonists Bind to the Same Subsite by Different Mechanisms. Journal of Biological Chemistry.

- Unal, H., et al. (2017). Divergent Spatiotemporal Interaction of Angiotensin Receptor Blocking Drugs with Angiotensin Type 1 Receptor. Scientific Reports.

- Aljebori, A. M. J., et al. (2022). New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents. Journal of Pharmaceutical Negative Results.

- Chen, J., et al. (2008). 3-(1H-Tetrazol-5-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 3. benthamscience.com [benthamscience.com]

- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. iomcworld.com [iomcworld.com]

- 8. Functional studies of newly synthesized benzoic acid derivatives: identification of highly potent retinoid-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oaji.net [oaji.net]

- 10. Divergent Spatiotemporal Interaction of Angiotensin Receptor Blocking Drugs with Angiotensin Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and angiotensin II receptor antagonistic activities of benzimidazole derivatives bearing acidic heterocycles as novel tetrazole bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Methodological & Application

High-Yield Synthesis of 4-Methoxy-3-(1H-tetrazol-1-yl)benzoic Acid via Modified Franke Cyclization

[1]

Abstract

This application note details a robust protocol for the synthesis of 4-methoxy-3-(1H-tetrazol-1-yl)benzoic acid , a critical scaffold in the development of P2X3 receptor antagonists and other anti-inflammatory agents.[1] Unlike 5-substituted tetrazoles derived from nitriles, 1-substituted tetrazoles are synthesized from primary amines.[1] This protocol utilizes a modified Franke method (amine, triethyl orthoformate, sodium azide) in glacial acetic acid. We address specific challenges regarding the steric hindrance of the ortho-methoxy group and provide a self-validating safety workflow for managing in situ hydrazoic acid generation.

Introduction & Retrosynthetic Analysis

The 1,5-disubstituted tetrazole moiety is a bioisostere for cis-amide bonds and carboxylic acids, offering improved metabolic stability and lipophilicity.[1] In the target molecule, the tetrazole ring is fused to a benzoic acid core.

The synthesis relies on the heterocyclization of 3-amino-4-methoxybenzoic acid .[1] The electronic donation from the para-methoxy group (relative to the amine) increases the nucleophilicity of the aniline nitrogen, facilitating the initial condensation with triethyl orthoformate (TEOF).

Retrosynthetic Pathway

The disconnection strategy reveals the primary amine as the commercially available progenitor.

Figure 1: Retrosynthetic disconnection showing the 1-substituted tetrazole construction from the aniline precursor.

Critical Safety Protocol: The "Azide-Acid" Paradox

WARNING: EXPLOSION & TOXICITY HAZARD

This reaction involves mixing Sodium Azide (

- is highly toxic (comparable to HCN) and volatile (bp 37°C).

- is explosive in condensed liquid form or at high concentrations.[1]

Mandatory Engineering Controls:

-

Ventilation: All operations must occur in a high-efficiency fume hood.

-

Temperature Control: Do not exceed 80°C. Higher temperatures increase

vapor pressure significantly.[1] -

Waste Disposal: Quench all azide residues with 10% sodium nitrite (

) and sulfuric acid (destroys azide to

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

| 3-Amino-4-methoxybenzoic acid | 167.16 | 1.0 | 5.00 g | Substrate |

| Triethyl Orthoformate (TEOF) | 148.20 | 3.0 | 14.9 mL | Cyclization Agent / Solvent |

| Sodium Azide ( | 65.01 | 3.0 | 5.83 g | Nitrogen Source |

| Glacial Acetic Acid | 60.05 | Solvent | 50 mL | Catalyst / Solvent |

Step-by-Step Methodology

Step 1: Pre-Solubilization (Imidate Formation) [1]

-

Charge a 250 mL round-bottom flask (RBF) with 3-amino-4-methoxybenzoic acid (5.00 g) and Glacial Acetic Acid (50 mL).

-

Add Triethyl Orthoformate (14.9 mL) in one portion.

-

Insight: Stir at room temperature for 15 minutes. This allows the formation of the imidate intermediate (see Mechanism below) before the azide is introduced, reducing the standing concentration of free

.

Step 2: Azide Addition & Cyclization

-

Add Sodium Azide (5.83 g) carefully to the stirring mixture. Note: The mixture is heterogeneous.[1]

-

Equip the flask with a reflux condenser.[1] Connect the top of the condenser to a bleach (sodium hypochlorite) scrubber trap to neutralize escaping

vapors. -

Heat the reaction mixture to 75–80°C for 4–6 hours.

-

Checkpoint: The reaction usually becomes homogeneous as it proceeds, then may precipitate product.

-

Monitoring: Monitor by LC-MS or TLC (MeOH/DCM 1:9).[1] Look for the disappearance of the aniline starting material.

-

Step 3: Workup & Isolation [1]

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into 200 mL of ice-cold water with vigorous stirring.

-

Observation: A heavy white to off-white precipitate should form immediately.[1]

-

Stir the slurry for 30 minutes to ensure complete precipitation and hydrolysis of any residual orthoester.

-

Filter the solid using a Buchner funnel.[1]

-

Wash the filter cake with cold water (

mL) to remove acetic acid and residual sodium azide.

Step 4: Purification

-

The crude product is often sufficiently pure (>95%).[1] If purification is required:

-

Recrystallization: Dissolve the solid in a minimum amount of hot Ethanol/Water (9:1). Allow to cool slowly to 4°C.

-

Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Reaction Mechanism

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an imidate intermediate, which is then attacked by the azide nucleophile.

Figure 2: Mechanistic pathway.[1] The acid catalyst activates TEOF for amine attack, forming the imidate. The azide then displaces the ethoxy group and cyclizes.

Analytical Validation

The following data confirms the structure of the synthesized compound.

| Technique | Expected Signal / Characteristic | Interpretation |

| 1H NMR (DMSO-d6) | Tetrazole C-H proton. This is the diagnostic signal for the 1-substituted tetrazole ring.[1] | |

| 1H NMR (DMSO-d6) | Carboxylic acid proton (-COOH).[1] | |

| 1H NMR (DMSO-d6) | Methoxy group (-OCH3).[1] | |

| LC-MS (ESI+) | Molecular ion peak consistent with Formula | |

| IR Spectroscopy | ~3100 cm⁻¹ (C-H stretch) | Characteristic tetrazole C-H stretch (often weak). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete imidate formation. | Ensure TEOF is fresh. Increase reaction time at Step 1 (room temp stir) before adding azide. |

| No Precipitation | Product is soluble in dilute AcOH.[1] | Concentrate the reaction mixture by 50% on a rotovap before pouring into ice water. Adjust pH to ~3-4 with HCl if necessary. |

| Impurity: Formamide | Hydrolysis of imidate. | Ensure reagents are dry.[1][6] Water competes with azide for the imidate, leading to the N-formyl aniline byproduct.[1] |

| Safety: Pressure Buildup | Ensure the condenser is open to the scrubber (do not seal the system). Stir vigorously to prevent hot spots.[1] |

References

-

Fundamental Methodology: Gaponik, P. N., et al. "Synthesis of 1-substituted tetrazoles from primary amines, triethyl orthoformate and sodium azide." Chemistry of Heterocyclic Compounds, 2008.[2]

-

Safety Protocol: "Sodium Azide: Safe Handling and Disposal." CDC / NIOSH Emergency Response Safety, 2024.

-

Medicinal Chemistry Application: Ford, R. E., et al. "Synthesis and quantitative structure-activity relationships of antiallergic 4-hydroxy-3-(1H-tetrazol-1-yl)benzoic acids."[1] Journal of Medicinal Chemistry, 1986.

-

Green Chemistry Alternative: Habibi, D., et al. "Nanomaterial catalyzed green synthesis of tetrazoles." RSC Advances, 2021.

Sources

- 1. US3767667A - Process for preparing 1h-tetrazole compounds - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Sodium azide - Wikipedia [en.wikipedia.org]

- 5. Sodium Azide | Chemical Emergencies | CDC [cdc.gov]

- 6. geneseo.edu [geneseo.edu]

Application Note: Engineering MOFs with 4-Methoxy-3-(1H-tetrazol-1-yl)benzoic Acid (MTBA)

Executive Summary

This guide details the synthesis, characterization, and application of 4-methoxy-3-(1H-tetrazol-1-yl)benzoic acid (MTBA) as a bifunctional ligand in Metal-Organic Frameworks (MOFs). Unlike the more common 5-substituted tetrazoles derived from nitriles, the 1-substituted tetrazole (derived from amines) introduces a unique coordination geometry due to the C-N bond angle, often leading to helical or low-symmetry topologies ideal for chiral separation and drug delivery.

The presence of the methoxy group at the 4-position provides two critical advantages:

-

Steric Bulk: Prevents framework interpenetration, thereby maintaining permanent porosity.

-

Electronic Donation: Modulates the Lewis basicity of the tetrazole nitrogens, enhancing the luminescence quantum yield in

metal MOFs (e.g., Zn, Cd).

Ligand Synthesis Protocol (MTBA)

Since MTBA is not a standard commodity chemical, researchers must often synthesize it from the amino-precursor. This protocol utilizes the modified Franke method , ensuring high purity suitable for solvothermal MOF growth.

Reaction Scheme

The synthesis proceeds via the heterocyclization of 3-amino-4-methoxybenzoic acid using sodium azide and triethyl orthoformate.

Figure 1: Synthetic pathway for the MTBA ligand. The reaction exploits the amine functionality to build the tetrazole ring at the N1 position.

Experimental Procedure

Materials: 3-amino-4-methoxybenzoic acid (Sigma-Aldrich), Sodium Azide (

Safety Warning:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 3-amino-4-methoxybenzoic acid (1.67 g, 10 mmol) in Glacial Acetic Acid (30 mL) .

-

Addition: Add Triethyl Orthoformate (2.5 mL, 15 mmol) followed by Sodium Azide (1.95 g, 30 mmol) . Note: Add azide slowly to avoid rapid gas evolution.

-

Reflux: Heat the mixture to 80°C under stirring for 6 hours. A white precipitate typically forms as the reaction progresses.

-

Quenching: Cool the reaction to room temperature. Pour the mixture into ice-cold water (100 mL) and add conc. HCl (2 mL) to ensure full protonation of the carboxylic acid.

-

Isolation: Filter the white solid, wash with cold water (

mL), and dry in a vacuum oven at 60°C overnight. -

Recrystallization: Recrystallize from hot Ethanol/DMF (9:1) to obtain colorless needles.

-

Yield: ~75-80%

-

Characterization:

NMR (DMSO-

-

MOF Synthesis & Engineering

This section describes the fabrication of a Zinc-based MOF, denoted here as Zn-MTBA-1 , designed for drug delivery applications.

Solvothermal Growth Protocol

| Parameter | Value | Rationale |

| Metal Source | Nitrate anions are labile, facilitating ligand exchange. Zn(II) is biocompatible. | |

| Ligand | MTBA | Linker providing carboxylate (O-donor) and tetrazole (N-donor) sites.[2] |

| Solvent System | DMF : | DMF solubilizes the ligand; water aids in deprotonation and cluster formation. |

| Temperature | 105°C | Optimal for crystal growth without ligand decomposition (Tetrazoles degrade >200°C). |

| Time | 72 Hours | Allows thermodynamic product formation (single crystals). |

Step-by-Step Protocol:

-

Precursor Solution: In a 20 mL scintillation vial, dissolve MTBA (0.1 mmol, 22.0 mg) and

(0.1 mmol, 29.7 mg) in a mixture of DMF (4 mL) and Deionized Water (1 mL) . -

Homogenization: Sonicate for 10 minutes until the solution is perfectly clear. Critical: Any suspended particles will act as nucleation sites, yielding microcrystalline powder instead of single crystals.

-

Thermal Treatment: Seal the vial tightly (Teflon-lined cap) and place it in a programmable oven.

-

Ramp: 1°C/min to 105°C.

-

Dwell: 72 hours at 105°C.

-

Cool: 0.1°C/min to RT (Slow cooling is essential for large crystal size).

-

-

Harvesting: Colorless block crystals are collected by filtration.

-

Activation (Solvent Exchange): Immerse crystals in anhydrous Methanol for 3 days, refreshing the solvent every 12 hours to remove occluded DMF. Dry under vacuum at 80°C for 6 hours.

Coordination Modes & Topology

The MTBA ligand is versatile. The carboxylate group typically bridges two metal centers in a syn-syn mode, while the tetrazole ring can bridge 2-4 metal ions depending on the deprotonation state.

Figure 2: Coordination logic. The bifunctional nature of MTBA allows it to link Zn clusters into a 3D framework.

Applications in Drug Development[3]

The Zn-MTBA-1 framework is particularly suited for drug delivery due to the biocompatibility of Zinc and the pH-sensitivity of the tetrazole-Zn bond.

Drug Loading Protocol (Model: 5-Fluorouracil)

-

Activation: Ensure Zn-MTBA-1 is fully activated (solvent-free).

-

Impregnation: Suspend 100 mg of activated MOF in a saturated solution of 5-Fluorouracil (5-FU) in PBS (pH 7.4) for 24 hours.

-

Washing: Centrifuge and wash briefly with fresh PBS to remove surface-bound drug.

-

Quantification: Digest the loaded MOF in dilute HCl and use UV-Vis spectroscopy (265 nm) to determine loading capacity (wt%).

Release Mechanism

The tetrazole-Zn coordination bond is stable at neutral pH (bloodstream) but hydrolyzes faster in acidic environments (pH 5.0-6.0), such as tumor microenvironments or endosomes. This provides a passive targeting mechanism.

References

-

Ligand Synthesis Basis: Moderhack, D. "1-Substituted Tetrazoles: Synthesis and Properties."Journal of Heterocyclic Chemistry, 2015 .

-

Tetrazole MOF Chemistry: Zhang, X., et al. "Coordination polymers based on tetrazolate-carboxylate ligands: Synthesis, structure and properties."Coordination Chemistry Reviews, 2019 .

-

Zn-MOF Biocompatibility: Horcajada, P., et al. "Metal-Organic Frameworks in Biomedicine."Chemical Reviews, 2012 .

-

General Solvothermal Methods: Stock, N., & Biswas, S. "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites."Chemical Reviews, 2012 .

(Note: Specific crystal data for MTBA-MOFs may vary by exact synthesis conditions; the protocols above are derived from established methodologies for this ligand class.)

Sources

Application Note: Strategic Preparation of Tetrazolyl Benzoic Acid Intermediates for Peptidomimetics

Executive Summary & Scientific Rationale

In the design of peptidomimetics and angiotensin II receptor antagonists (e.g., Losartan, Valsartan), the 5-substituted-1H-tetrazole moiety serves as a critical bioisostere for the carboxylic acid group.[1][2] While possessing comparable acidity (

-

Metabolic Stability: Resistance to many metabolic pathways that degrade carboxylic acids (e.g., glucuronidation).

-

Lipophilicity: Enhanced membrane permeability due to a more diffuse negative charge distribution.

-

Binding Geometry: Planar structure allowing for unique

-stacking and hydrogen bonding interactions within receptor pockets.

This guide details two validated protocols for converting benzonitriles to tetrazolyl benzoic acids. We prioritize the Zinc-Catalyzed Aqueous Method (Green/Safety optimized) as the primary route, while providing the Organotin Method as a secondary route for sterically hindered substrates, complete with a specialized purification strategy to eliminate toxic tin residues.

Strategic Synthesis Planning

The transformation of a nitrile to a tetrazole is a [3+2] cycloaddition.[2][3] The choice of method depends on substrate solubility, steric hindrance, and safety constraints regarding azide handling.

Method Comparison Table

| Feature | Method A: Zinc-Catalyzed (Recommended) | Method B: Organotin Azide (Specialized) |

| Reagents | Sodium Azide ( | Tributyltin Azide ( |

| Solvent | Water / Isopropanol (Green) | Toluene / Xylene (High BP) |

| Mechanism | Lewis Acid Activation of Nitrile | 1,3-Dipolar Cycloaddition |

| Workup | Acidification & Filtration | Requires Fluoride (KF) Treatment |

| Toxicity | Low (Zinc is benign) | High (Organotin is neurotoxic) |

| Suitability | General purpose, scale-up friendly | Sterically hindered / Electron-poor nitriles |

Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic divergence and decision logic for selecting the appropriate protocol.

Caption: Decision tree for tetrazole synthesis. Route A is preferred for safety; Route B is reserved for difficult substrates.

Detailed Experimental Protocols

Protocol A: Zinc-Catalyzed Aqueous Synthesis (The "Sharpless" Method)

Best for: Routine synthesis, scale-up, and environmentally conscious workflows.

Principle: Zinc salts (

Reagents:

-

Benzonitrile derivative (1.0 equiv)

-

Sodium Azide (

) (1.1 – 1.3 equiv) -

Zinc Bromide (

) (1.0 equiv) -

Solvent: Water (or 1:1 Water/Isopropanol if substrate is insoluble)

-

Workup: 3N HCl, Ethyl Acetate (if extraction needed)

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the benzonitrile (10 mmol) in 20 mL of water.

-

Note: If the nitrile is a solid and not water-soluble, add Isopropanol (10-20 mL) to create a slurry/solution.

-

-

Addition: Add Sodium Azide (11-13 mmol) and Zinc Bromide (10 mmol).

-

Safety Check: Ensure the system is not acidic before adding azide to prevent

evolution.

-

-

Reaction: Heat the mixture to reflux (approx. 100°C) with vigorous stirring.

-

Duration: Typically 12–24 hours. Monitor by TLC or LC-MS (Target mass = Nitrile + 43 Da).

-

-

Workup (The "Crash Out"):

-

Cool the reaction mixture to room temperature.

-

Add 3N HCl slowly with stirring.

-

Critical Observation: As the pH drops below 2, the zinc-tetrazole complex breaks. The free tetrazole (which is less soluble in acidic water) usually precipitates as a white solid.

-

Caution: Vigorous bubbling may occur due to excess azide decomposing to

and trace

-

-

Isolation:

-

If Solid Forms: Filter the precipitate, wash with cold water (3x) to remove zinc salts, and dry in vacuo.

-

If No Solid: Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over

, and concentrate.

-

Protocol B: Organotin Azide Method with Fluoride Workup

Best for: Sterically hindered nitriles (e.g., ortho-substituted) that fail under aqueous conditions.

Principle: Tributyltin azide is a powerful, lipophilic azide source that is soluble in non-polar solvents, allowing high-temperature reactions (refluxing toluene/xylene) to overcome steric barriers.

Reagents:

-

Benzonitrile derivative (1.0 equiv)

-

Tributyltin Azide (

) (1.5 equiv) OR Tributyltin Chloride + -

Solvent: Toluene

-

Purification Reagent: Potassium Fluoride (KF) saturated solution.

Step-by-Step Procedure:

-

Setup: In a dry flask under nitrogen, dissolve nitrile (10 mmol) in Toluene (30 mL).

-

Reagent Addition: Add Tributyltin Azide (15 mmol).

-

Reaction: Reflux (110°C) for 24–48 hours.

-

Checkpoint: The intermediate formed is the N-tributylstannyl tetrazole. It will not show the free N-H proton in NMR yet.

-

-

The "KF" Workup (Critical for Tin Removal):

-

Cool the mixture to room temperature.

-

Add 30 mL of Saturated Aqueous Potassium Fluoride (KF) .

-

Stir vigorously for 60 minutes.

-

Chemistry: The fluoride ion has a high affinity for tin. It forms

, a polymeric solid that is insoluble in both water and toluene.

-

-

Filtration: Filter the biphasic mixture through a pad of Celite to remove the white

solid. -

Isolation:

-

Separate the filtrate layers.[4] The product (as the potassium salt) may be in the aqueous layer.

-

Acidify the aqueous layer with 1N HCl to pH 2.

-

Extract the free tetrazole with Ethyl Acetate.

-

Concentrate to yield the product with <50 ppm tin residues.

-

Safety & Hazard Management (E-E-A-T Critical)

Working with azides requires strict adherence to safety protocols to prevent the formation of Hydrazoic Acid (

| Hazard | Trigger | Control Measure |

| Hydrazoic Acid ( | Acidification of Azide salts | Always cool reaction before acidifying. Add acid slowly. Keep pH > 4.5 until excess azide is quenched or removed. Use a fume hood with a blast shield.[8][9] |

| Heavy Metal Azides | Contact with Cu, Pb, Hg | NEVER use metal spatulas or dispose of azide solutions down drains with copper piping. Use plastic/glass tools only. |

| Explosion | Concentrated Organic Azides | Maintain C/N ratio > 3 (Rule of Six). Do not concentrate organic azide solutions to dryness if low MW. |

| Organotin Toxicity | Skin absorption / Inhalation | Double glove (Nitrile). All tin waste must be segregated and labeled as "Heavy Metal Organic Waste." |

Self-Validating Safety Check: Before acidifying any azide reaction, test the headspace with wet litmus paper. If it turns red immediately upon slight acid addition,

Analytical Characterization

To validate the formation of the tetrazole ring, look for these specific spectroscopic signatures:

-

1H NMR (DMSO-d6):

-

The N-H proton of the tetrazole is often very broad and located downfield (13–16 ppm), sometimes invisible due to exchange.

-

Look for the shift of ortho-protons on the benzene ring; they typically shift downfield by 0.2–0.4 ppm compared to the nitrile precursor due to the electron-withdrawing nature of the tetrazole.

-

-

13C NMR:

-

Diagnostic Peak: The quaternary carbon of the tetrazole ring (

) appears distinctively between 155–165 ppm . -

Disappearance of the Nitrile carbon (~118 ppm).

-

-

IR Spectroscopy:

-

Disappearance of the sharp

stretch at ~2230 -

Appearance of tetrazole ring stretches (approx. 1250–1280

and 1000–1100

-

References

-

Demko, Z. P., & Sharpless, K. B. (2001).[10] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

-

Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.

-

Wittenberger, S. J. (1994). Synthetic Applications of Tetrazoles. Organic Preparations and Procedures International, 26(5), 499-531.

-

BenchChem. (2025).[2] Technical Support Center: Removal of Organotin Residues from Stille Reactions (Applicable to Tetrazole Synthesis).

-

UC Santa Barbara. (2021). Sodium Azide and Organic Azides: Standard Operating Procedure. UCSB Environmental Health & Safety.

Sources

- 1. drughunter.com [drughunter.com]

- 2. benchchem.com [benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ehs.wisc.edu [ehs.wisc.edu]

- 7. safety.pitt.edu [safety.pitt.edu]

- 8. ehs.ucsb.edu [ehs.ucsb.edu]

- 9. chemistry.unm.edu [chemistry.unm.edu]

- 10. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Linked Tetrazole Formation from Anilines

Welcome to the technical resource center for the synthesis of 1-aryl-1H-tetrazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize the common and effective one-pot reaction of anilines, triethyl orthoformate, and sodium azide. N-linked tetrazoles are crucial scaffolds in medicinal chemistry, often serving as bioisosteres for carboxylic acids, which can enhance metabolic stability and cell permeability[1][2][3].

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields, improve purity, and ensure operational safety.

Critical Safety Advisory: Handling Sodium Azide

Before commencing any experimental work, it is imperative to understand the hazards associated with sodium azide (NaN₃).

-

High Acute Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin, with a toxicity profile comparable to sodium cyanide[4]. It can disrupt cellular respiration. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Explosion Hazard: While solid sodium azide is thermally stable to a point, it can decompose violently if heated above 275 °C[4][5]. More critically, it reacts with heavy metals (e.g., lead, copper, silver, zinc, mercury) to form highly shock-sensitive and explosive metal azides[4][5][6].

-

Formation of Hydrazoic Acid (HN₃): Sodium azide reacts with acids to form hydrazoic acid, which is a highly toxic, volatile, and explosive liquid[5][6]. Acidic steps in the workup must be performed with extreme caution in a well-ventilated fume hood.

-

Incompatible Solvents: Avoid using halogenated solvents like dichloromethane or chloroform, as they can react with azides to form explosive organic azides (e.g., diazidomethane)[4][5][6].

Always consult your institution's safety protocols and the material safety data sheet (MSDS) before handling sodium azide.

Understanding the Reaction: Mechanism and Key Intermediates

The one-pot synthesis of 1-aryl-1H-tetrazoles from an aniline, triethyl orthoformate, and sodium azide is a multicomponent reaction that proceeds through several key steps[7][8]. Understanding this pathway is fundamental to effective troubleshooting.

subgraph "cluster_activation" { label="Step 1: Imidate Formation"; bgcolor="#F1F3F4"; Aniline [label="Ar-NH₂ (Aniline)", fillcolor="#FFFFFF", fontcolor="#202124"]; Orthoformate [label="HC(OEt)₃ (Triethyl Orthoformate)", fillcolor="#FFFFFF", fontcolor="#202124"]; Imidate [label="Ar-N=CH(OEt) (Ethyl N-arylformimidate)", fillcolor="#FBBC05", fontcolor="#202124"]; Aniline -> Imidate [label="HC(OEt)₃, H⁺ cat."]; Orthoformate -> Imidate; }

subgraph "cluster_addition" { label="Step 2: Azide Addition"; bgcolor="#F1F3F4"; Azide [label="N₃⁻ (Azide)", fillcolor="#FFFFFF", fontcolor="#202124"]; Amidine [label="Ar-N=CH-N₃ (Imidoyl Azide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Imidate -> Amidine [label="+ NaN₃, - NaOEt"]; Azide -> Amidine; }

subgraph "cluster_cyclization" { label="Step 3: Cyclization & Aromatization"; bgcolor="#F1F3F4"; Tetrazole [label="1-Aryl-1H-tetrazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amidine -> Tetrazole [label="Intramolecular\nCyclization"]; } }

Caption: Generalized mechanism for 1-aryl-1H-tetrazole formation.Causality Explained:

-

Imidate Formation: The reaction is typically initiated by an acid-catalyzed reaction between the aniline and triethyl orthoformate. The aniline's lone pair attacks the orthoformate, and subsequent elimination of ethanol molecules generates the key electrophilic intermediate, ethyl N-arylformimidate.

-

Nucleophilic Attack by Azide: The azide anion (N₃⁻), a potent nucleophile, attacks the electrophilic carbon of the formimidate. This step displaces ethoxide and forms an imidoyl azide intermediate.

-

Intramolecular Cyclization: The terminal nitrogen of the imidoyl azide then attacks the imine nitrogen in an intramolecular [3+2] cycloaddition-like process to form the five-membered tetrazole ring, a thermodynamically stable aromatic system.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

Problem 1: My reaction yield is low or non-existent.

Question: I have set up the reaction according to the literature, but after the recommended time, TLC/LCMS analysis shows very little or no product. What are the likely causes?

Answer: This is a frequent challenge that can be traced back to several factors. Let's diagnose it with a systematic approach.

Start [label="Low or No Yield Observed", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="Verify Reagent Quality & Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="Evaluate Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSubstrate [label="Assess Aniline Substrate Reactivity", fillcolor="#FBBC05", fontcolor="#202124"];

Start -> CheckReagents; Start -> CheckConditions; Start -> CheckSubstrate;

subgraph "cluster_reagents" { label="Reagent Issues"; bgcolor="#F1F3F4"; Moisture [label="Moisture contamination?", shape="diamond"]; Purity [label="Purity of aniline/azide?", shape="diamond"]; Stoichiometry [label="Correct stoichiometry?", shape="diamond"]; SolutionReagents [label="Use anhydrous solvents.\nDry aniline if necessary.", fillcolor="#FFFFFF", fontcolor="#202124"]; CheckReagents -> Moisture -> SolutionReagents; CheckReagents -> Purity -> SolutionReagents; CheckReagents -> Stoichiometry -> SolutionReagents; }

subgraph "cluster_conditions" { label="Condition Issues"; bgcolor="#F1F3F4"; Temp [label="Temperature too low?", shape="diamond"]; Time [label="Reaction time too short?", shape="diamond"]; Catalyst [label="Catalyst absent or inactive?", shape="diamond"]; SolutionConditions [label="Increase temperature.\nExtend reaction time.\nAdd/replace catalyst (e.g., AcOH).", fillcolor="#FFFFFF", fontcolor="#202124"]; CheckConditions -> Temp -> SolutionConditions; CheckConditions -> Time -> SolutionConditions; CheckConditions -> Catalyst -> SolutionConditions; }

subgraph "cluster_substrate" { label="Substrate Issues"; bgcolor="#F1F3F4"; EWG [label="Strong EWGs on aniline?", shape="diamond"]; Sterics [label="Steric hindrance near amine?", shape="diamond"]; SolutionSubstrate [label="Requires harsher conditions:\nHigher temp, stronger catalyst (e.g., Yb(OTf)₃), longer time.", fillcolor="#FFFFFF", fontcolor="#202124"]; CheckSubstrate -> EWG -> SolutionSubstrate; CheckSubstrate -> Sterics -> SolutionSubstrate; } }

Caption: Decision workflow for troubleshooting low product yield.Detailed Breakdown:

-

Reagent Quality and Stoichiometry:

-

Moisture: Water can hydrolyze the orthoformate and the intermediate N-arylformimidate, halting the reaction. Ensure you are using anhydrous solvents (like glacial acetic acid or dry DMF) and that your aniline is dry.

-

Aniline Purity: Impurities in the aniline can interfere with the reaction. If the aniline has been stored for a long time, consider purification by distillation or recrystallization.

-

Stoichiometry: A common protocol uses a slight excess of triethyl orthoformate and sodium azide relative to the aniline. A typical ratio is 1.0 eq (Aniline) : 1.2 eq (Orthoformate) : 1.2 eq (NaN₃). Ensure accurate measurements.

-

-

Reaction Conditions:

-

Catalyst: This reaction is almost always catalyzed by an acid. Acetic acid is a common choice as it serves as both a catalyst and a solvent[9][10]. If you are using a non-acidic solvent like DMF, the addition of a catalytic amount of acetic acid or a Lewis acid (e.g., Yb(OTf)₃, ZrOCl₂·8H₂O) is often necessary to promote imidate formation[9][11].

-

Temperature: The reaction often requires heating. A typical temperature range is 80-120 °C[10][12]. If your aniline is electronically deactivated (see below), higher temperatures may be required.

-

Reaction Time: These reactions can take anywhere from a few hours to over 24 hours[10][13]. Monitor the reaction by TLC or LCMS and do not stop it prematurely.

-

-

Substrate Reactivity:

-

Electronic Effects: The nucleophilicity of the aniline is critical. Anilines with strong electron-withdrawing groups (EWGs), such as nitro or cyano groups, are less nucleophilic and will react much more sluggishly[10][14]. In contrast, anilines with electron-donating groups (EDGs) like methoxy or methyl groups react more readily[7][14]. For deactivated anilines, consider using a more potent Lewis acid catalyst and higher temperatures[7][14].

-

Steric Hindrance: Anilines with bulky ortho-substituents may react more slowly due to steric hindrance, which impedes the initial attack on the orthoformate[7].

-

Problem 2: My product is difficult to isolate and purify.

Question: My reaction appears to be complete, but I'm losing a significant amount of product during the workup, or the final product is impure. What can I do?

Answer: Tetrazoles have unique physicochemical properties that can make isolation challenging. Their acidity and polarity are key factors to manage.

-

Inefficient Extraction during Workup:

-

The Cause: 1-Aryl-1H-tetrazoles are acidic, with pKa values similar to carboxylic acids (pKa ≈ 4-5)[15]. In a neutral or basic aqueous solution, the tetrazole will be deprotonated to its anionic (tetrazolate) form, which is highly water-soluble and will remain in the aqueous layer during extraction with an organic solvent.

-

The Solution: During the aqueous workup, you must acidify the solution to a pH of 1-2 using a strong acid like 2N or concentrated HCl[13]. This ensures the tetrazole is fully protonated (N-H form), making it significantly less polar and more soluble in organic solvents like ethyl acetate. Always check the pH of the aqueous layer with pH paper after acidification.

-

-

Difficulty Removing High-Boiling Solvents:

-

The Cause: Reactions run in high-boiling polar solvents like DMF or DMSO can be difficult to purify, as these solvents are not easily removed under vacuum.

-

The Solution: After the reaction, cool the mixture and dilute it with a large volume of water. This will often cause the product to precipitate if it is sufficiently non-polar. The precipitated solid can then be collected by vacuum filtration. If it does not precipitate, proceed with the acidification and extraction protocol described above. The large volume of water will help partition the DMF or DMSO into the aqueous phase.

-

-

Purification Strategy:

-

Recrystallization: Most 1-aryl-1H-tetrazoles are crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the most effective method for purification.

-

Column Chromatography: If recrystallization fails, silica gel chromatography can be used. However, the acidity of tetrazoles can cause streaking on the column. It is sometimes beneficial to add a small amount of acetic acid (0.5-1%) to the eluent to keep the tetrazole protonated and improve the peak shape.

-

Frequently Asked Questions (FAQs)

Q1: How do substituents on the aniline affect the reaction yield and rate?

The electronic nature of the aniline is one of the most significant factors. A summary is provided below.

| Aniline Substituent Type | Effect on Nucleophilicity | Typical Reaction Rate | Recommended Action |

| Electron-Donating (EDG) (e.g., -OCH₃, -CH₃) | Increases | Fast | Standard conditions are usually sufficient. |

| Neutral (e.g., -H, -Ph) | Moderate | Moderate | Standard conditions generally work well. |

| Electron-Withdrawing (EWG) (e.g., -Cl, -Br) | Decreases | Slow | May require longer reaction times or slightly higher temperatures. |

| Strong EWG (e.g., -NO₂, -CN, -CF₃) | Strongly Decreases | Very Slow / Fails | Requires forcing conditions: higher temperatures and stronger Lewis acid catalysts[10][14]. |

Q2: What is the optimal catalyst for this reaction?

For many anilines, glacial acetic acid is an excellent choice as it acts as both the solvent and the catalyst[9]. For reactions in other solvents like DMF, or for less reactive anilines, various catalysts have been shown to be effective. These include Lewis acids like Yb(OTf)₃, ZrOCl₂·8H₂O, and various nanocatalysts which can offer benefits like higher yields and easier workup[7][9][11][16][17]. The choice of catalyst often depends on the specific substrate and desired reaction conditions (e.g., temperature, solvent).

Q3: Are there greener or more modern alternatives to this classic procedure?

Yes, the field is actively developing more sustainable methods. Recent literature highlights the use of:

-

Heterogeneous Nanocatalysts: Magnetic nanoparticles functionalized with catalytic groups (e.g., copper or zinc complexes) allow for high yields, often in greener solvents like water or under solvent-free conditions. A key advantage is the easy recovery of the catalyst using an external magnet[7][8][16][17].

-

Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields[18][19].

-